
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two methoxyphenyl groups and a hydroxyethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with precursors such as cyanuric chloride and appropriate amines.
Introduction of Methoxyphenyl Groups: Through nucleophilic aromatic substitution reactions.
Addition of Hydroxyethyl Group: Via alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that maximize solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyethyl group to a carbonyl group.
Reduction: Reduction of the triazine ring or methoxy groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens or nucleophiles like thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of polymers or other materials.
Mechanism of Action
The mechanism by which 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or modifying enzyme activity.
Interaction with DNA/RNA: Affecting gene expression or replication.
Pathway Modulation: Altering signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine Derivatives: Compounds with similar triazine rings but different substituents.
Methoxyphenyl Compounds: Molecules containing methoxyphenyl groups.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-hydroxyethyl)- is unique due to the combination of its triazine ring, methoxyphenyl groups, and hydroxyethyl group. This unique structure may confer specific chemical reactivity and biological activity not seen in other compounds.
Properties
CAS No. |
84423-90-5 |
|---|---|
Molecular Formula |
C19H19N3O4 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C19H19N3O4/c1-25-15-7-3-13(4-8-15)17-18(14-5-9-16(26-2)10-6-14)21-22(11-12-23)19(24)20-17/h3-10,23H,11-12H2,1-2H3 |
InChI Key |
MGMNJJPFKAFENC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


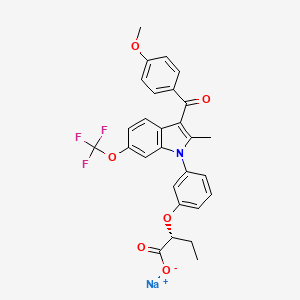

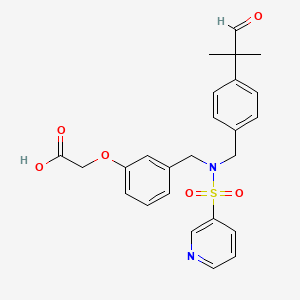

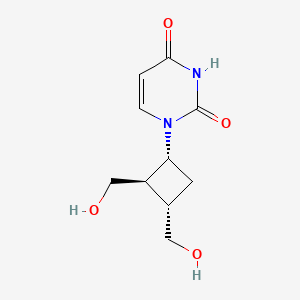
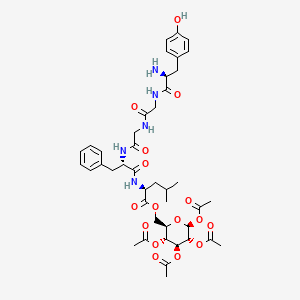
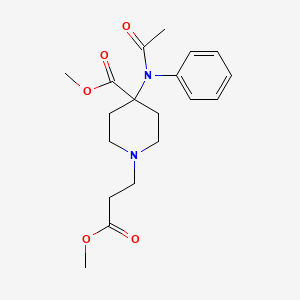
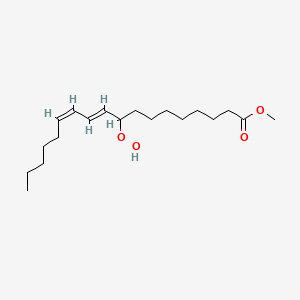
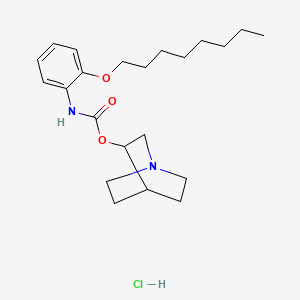

![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)



